2-(4-Hydroxy-3,5-dimethoxyphenyl)ethanimidamide
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Overview
Description
2-(4-Hydroxy-3,5-dimethoxyphenyl)ethanimidamide is an organic compound with the molecular formula C10H14N2O3 This compound is characterized by the presence of a hydroxy group and two methoxy groups attached to a phenyl ring, along with an ethanimidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-3,5-dimethoxyphenyl)ethanimidamide typically involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid as a catalyst . The reaction proceeds through the formation of an intermediate hydrazone, which is then converted to the final product under specific reaction conditions.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxy-3,5-dimethoxyphenyl)ethanimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The imidamide group can be reduced to form amines.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related reduced compounds.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(4-Hydroxy-3,5-dimethoxyphenyl)ethanimidamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxy-3,5-dimethoxyphenyl)ethanimidamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial activity . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3,5-dimethoxybenzaldehyde: A precursor in the synthesis of 2-(4-Hydroxy-3,5-dimethoxyphenyl)ethanimidamide.
Thiosemicarbazide: Another precursor used in the synthesis.
2-(4-Hydroxy-3,5-dimethoxyphenyl)ethanol: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to its combination of hydroxy, methoxy, and ethanimidamide groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-hydroxy-3,5-dimethoxyphenyl)ethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-14-7-3-6(5-9(11)12)4-8(15-2)10(7)13/h3-4,13H,5H2,1-2H3,(H3,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMCDKPPOHMIDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CC(=N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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